
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a nitrophenyl group, a trifluoromethyl group, and a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This involves nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the trifluoromethyl group: This can be achieved through a variety of methods, including the use of trifluoromethylating agents.
Formation of the butanoate ester: This step involves esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a combination of these interactions, leading to the compound’s observed biological activity.
相似化合物的比较
Similar Compounds
- Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(difluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific combination of functional groups it possesses The presence of both a nitrophenyl and a trifluoromethyl group in the same molecule is relatively rare and imparts unique chemical and biological properties
属性
分子式 |
C12H10F3NO6 |
|---|---|
分子量 |
321.21 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-4-(3-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-3-2-4-8(5-7)16(20)21/h2-5,19H,6H2,1H3 |
InChI 键 |
VGBLVGYWECWNOK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)

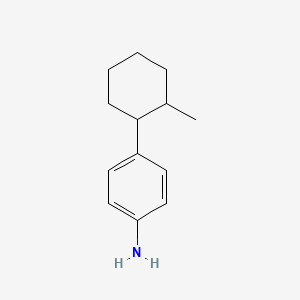
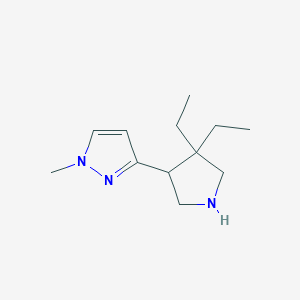

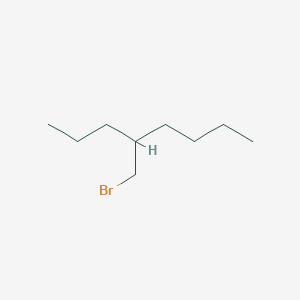
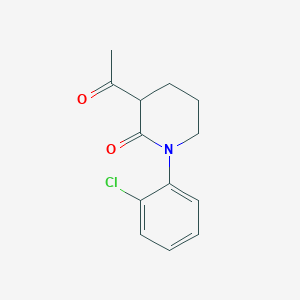



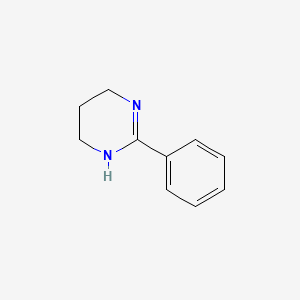
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)

![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
